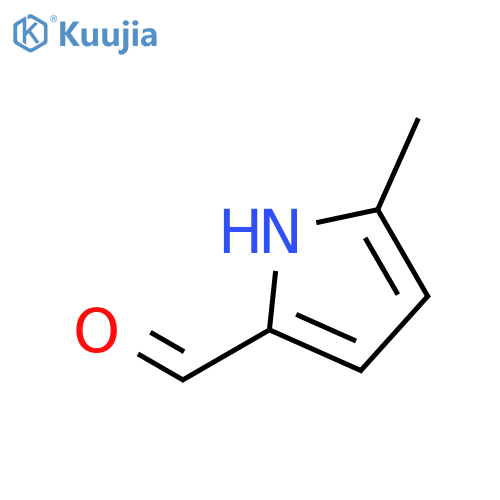Cas no 1192-79-6 (5-Methyl-1H-pyrrole-2-carbaldehyde)
5-メチル-1H-ピロール-2-カルバアルデヒドは、有機合成において有用な中間体です。ピロール骨格にアルデヒド基とメチル基が結合した構造を持ち、医薬品や農薬、機能性材料の合成原料として高い汎用性を示します。特に、ヘテロ環化合物の構築や官能基変換に適しており、選択的反応性を活かした精密合成が可能です。高い純度と安定性を備え、空気中の酸化に対しても比較的耐性があります。また、その独特な電子特性は金属錯体の配位子としての応用も期待されています。実験室規模から工業的生産まで、多様なニーズに対応可能な化合物です。

1192-79-6 structure
商品名:5-Methyl-1H-pyrrole-2-carbaldehyde
5-Methyl-1H-pyrrole-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-1H-pyrrole-2-carbaldehyde
- 5-Methylpyrrole-2-carbaldehyde
- 1H-Pyrrole-2-carboxaldehyde,5-methyl-
- 5-methyl-1H-Pyrrole-2-carboxaldehyde
- 1H-Pyrrole-2-carboxaldehyde,5-methyl
- 5-methyl-1H-pyrrole-2-carbaldehyde(SALTDATA: FREE)
- 5-Methyl-2-formylpyrrole
- 5-methyl-2-pyrrolecarbaldehyde
- 5-Methylpyrrole-2-carboxaldehyde
- UNII-SP16VW48RI
- 1H-Pyrrole-2-carboxaldehyde, 5-methyl-
- 2-formyl-5-methylpyrrole
- SP16VW48RI
- LFWLUDLUCDRDAF-UHFFFAOYSA-N
- NSC81349
- 5-Methyl-2-pyrrolaldehyde
- SP712
- Pyrrole-2-carboxaldehyde, 5-methyl
- STL163414
- 3298AA
- BBL011859
- NSC-81349
- SCHEMBL2818048
- MFCD08236773
- SY016074
- 5-methyl-1H-pyrrole-2-carbaldehyde, AldrichCPR
- CS-0038064
- CCG-40438
- 1192-79-6
- AM803022
- EN300-120127
- Q27289321
- AKOS000111984
- A892606
- DS-17222
- FT-0763304
- InChI=1/C6H7NO/c1-5-2-3-6(4-8)7-5/h2-4,7H,1H
- NSC 81349
- AB43978
- 5-Methyl-1H-pyrrole-2-carbaldehyde #
- Z1198176668
- DTXSID50152341
- C6H7NO
- DB-061547
-
- MDL: MFCD08236773
- インチ: 1S/C6H7NO/c1-5-2-3-6(4-8)7-5/h2-4,7H,1H3
- InChIKey: LFWLUDLUCDRDAF-UHFFFAOYSA-N
- ほほえんだ: O=C([H])C1=C([H])C([H])=C(C([H])([H])[H])N1[H]
計算された属性
- せいみつぶんしりょう: 109.05300
- どういたいしつりょう: 109.052764
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 92.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 8
- トポロジー分子極性表面積: 32.9
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.14
- ふってん: 226.1℃/760mmHg
- フラッシュポイント: 95.8℃
- 屈折率: 1.589
- PSA: 32.86000
- LogP: 1.13560
5-Methyl-1H-pyrrole-2-carbaldehyde セキュリティ情報
5-Methyl-1H-pyrrole-2-carbaldehyde 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Methyl-1H-pyrrole-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-120127-0.5g |
5-methyl-1H-pyrrole-2-carbaldehyde |
1192-79-6 | 95% | 0.5g |
$70.0 | 2023-02-15 | |
| ChemScence | CS-0038064-500mg |
5-Methyl-1H-pyrrole-2-carbaldehyde |
1192-79-6 | 99.93% | 500mg |
$120.0 | 2022-04-28 | |
| Enamine | EN300-120127-0.1g |
5-methyl-1H-pyrrole-2-carbaldehyde |
1192-79-6 | 95% | 0.1g |
$32.0 | 2023-02-15 | |
| eNovation Chemicals LLC | D374634-5g |
5-Methylpyrrole-2-carbaldehyde |
1192-79-6 | 97% | 5g |
$870 | 2024-05-24 | |
| eNovation Chemicals LLC | D374634-25g |
5-Methylpyrrole-2-carbaldehyde |
1192-79-6 | 97% | 25g |
$1820 | 2024-05-24 | |
| ChemScence | CS-0038064-250mg |
5-Methyl-1H-pyrrole-2-carbaldehyde |
1192-79-6 | 99.93% | 250mg |
$108.0 | 2022-04-28 | |
| eNovation Chemicals LLC | D691278-1g |
5-Methylpyrrole-2-carbaldehyde |
1192-79-6 | >95% | 1g |
$100 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108704-1g |
5-Methyl-1H-pyrrole-2-carbaldehyde |
1192-79-6 | 98% | 1g |
¥256.00 | 2024-08-09 | |
| ChemScence | CS-0038064-1g |
5-Methyl-1H-pyrrole-2-carbaldehyde |
1192-79-6 | 99.93% | 1g |
$131.0 | 2022-04-28 | |
| eNovation Chemicals LLC | D691278-10g |
5-Methylpyrrole-2-carbaldehyde |
1192-79-6 | >95% | 10g |
$325 | 2024-07-20 |
5-Methyl-1H-pyrrole-2-carbaldehyde 関連文献
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
1192-79-6 (5-Methyl-1H-pyrrole-2-carbaldehyde) 関連製品
- 254729-95-8(1H-Pyrrole-2-carbaldehyde)
- 5431-44-7(2,6-Pyridinedicarboxaldehyde)
- 1003-29-8(Pyrrole-2-carboxaldehyde)
- 1121-60-4(pyridine-2-carbaldehyde)
- 1122-72-1(6-Methylpyridine-2-carboxaldehyde)
- 39604-60-9(1H-Pyrrole-2,5-dicarbaldehyde)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1192-79-6)5-Methyl-1H-pyrrole-2-carbaldehyde

清らかである:99%
はかる:25g
価格 ($):569.0